4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate
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Overview
Description
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate typically involves multiple steps. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Substitution: The piperidine and benzimidazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole oxides, while reduction can produce benzimidazole hydrides .
Scientific Research Applications
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity. The piperidine ring contributes to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperidine-based pharmaceuticals have comparable structural features and pharmacological properties.
Uniqueness
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the difluorophenyl group, in particular, distinguishes it from other benzimidazole and piperidine derivatives.
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTORYQNYPRQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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